molecular formula C13H14N2O3 B5780492 N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide

N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide

Cat. No. B5780492
M. Wt: 246.26 g/mol
InChI Key: UUJGRLOXFOEQRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide" often involves multi-step chemical reactions, ensuring the introduction of specific functional groups at designated positions within the molecule. For instance, He Xiang-qi (2007) described the synthesis of a related compound through the reaction of N-methylchloroacetamide and 4-phenoxyphenol, using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, achieving yields beyond 85% (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of compounds within this class is crucial for their biological activity and chemical reactivity. Techniques such as IR, MS, ^1HNMR, and elemental analysis are typically used to characterize the structures of synthesized compounds, ensuring the correct placement of functional groups and the overall integrity of the molecular framework.

Chemical Reactions and Properties

The chemical reactivity of "this compound" derivatives is influenced by the presence of isoxazole and acetamide groups. These functionalities can undergo various chemical reactions, including nucleophilic substitution, condensation, and addition reactions, making these compounds versatile intermediates in organic synthesis. For example, Shibing Tang et al. (2010) developed a protocol for the preparation of 5-hydroxy-2-isoxazolines, demonstrating the versatility of isoxazole derivatives in synthesizing a range of compounds, including beta-lactams and gamma-amino alcohols (Shibing Tang et al., 2010).

Physical Properties Analysis

The physical properties of "this compound" such as melting point, boiling point, solubility, and crystalline structure can be determined using various analytical techniques. These properties are essential for determining the compound's suitability for specific applications and for developing appropriate formulation strategies.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards different reagents, stability under various conditions, and the potential for forming derivatives, are critical for understanding the behavior of "this compound" in chemical reactions and in potential applications. Studies like those conducted by Kai et al. (2001) on related compounds provide insights into the antiviral activities of isoxazoline derivatives, highlighting the importance of chemical properties in determining biological activity (H. Kai et al., 2001).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-5-3-4-6-11(9)17-8-13(16)14-12-7-10(2)18-15-12/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJGRLOXFOEQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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